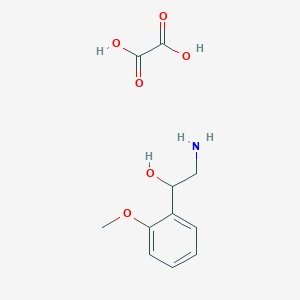

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate

Description

Historical Context and Discovery

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate emerged as a derivative of phenylethanolamine, a class of compounds studied extensively since the early 20th century for their role in neurotransmitter systems. While the exact date of its synthesis remains undocumented in public literature, its development aligns with mid-20th-century advancements in modifying phenylethanolamine structures to enhance stability and bioavailability. The oxalate salt form was likely introduced to improve solubility for pharmaceutical applications, as seen in similar amine-oxalate complexes. Early research on its parent compound, phenylethanolamine, focused on cardiovascular effects, but subsequent studies revealed broader biochemical utility.

Nomenclature and Classification within Phenylethanolamine Derivatives

The compound’s systematic IUPAC name is 2-amino-1-(2-methoxyphenyl)ethanol oxalate , reflecting its structural components: a hydroxyl group at position 2, a methoxy-substituted phenyl ring at position 2, and an ethylamine backbone. It is classified as:

- A phenylethanolamine derivative , sharing the core 2-amino-1-phenylethanol structure.

- A secondary amine oxalate salt , formed via protonation of the amine group by oxalic acid.

Alternative designations include This compound and C11H15NO6. Its classification underscores its relationship to neuromodulatory agents like norepinephrine, albeit with structural modifications that alter receptor interactions.

Significance in Chemical Research

This compound has garnered attention in multiple domains:

- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders, leveraging its affinity for catecholamine pathways.

- Biochemical Probes : Used to study neurotransmitter binding mechanisms due to its structural similarity to endogenous amines.

- Material Science : Explored in polymer synthesis for electronics, where its hydroxyl and aromatic groups enhance material functionality.

- Analytical Chemistry : Employed in chromatographic methods to quantify biomolecules, benefiting from its UV-active aromatic ring.

Molecular Overview and Basic Characteristics

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C$${11}$$H$${15}$$NO$$_6$$ |

| Molecular Weight | 257.24 g/mol |

Structural Features

- Aromatic Core : A 2-methoxyphenyl group provides planar rigidity and π-π stacking potential.

- Hydroxyl Group : Enhances hydrogen-bonding capacity, critical for interactions in biological systems.

- Ethylamine Backbone : Facilitates salt formation with oxalic acid, improving crystallinity.

- Oxalate Counterion : Modifies solubility and stability, making the compound suitable for aqueous applications.

The molecule’s stereochemistry (chiral center at the hydroxyl-bearing carbon) influences its pharmacological profile, though racemic mixtures are commonly reported. X-ray crystallography confirms the oxalate ion’s role in stabilizing the crystal lattice through hydrogen bonds.

Properties

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C2H2O4/c1-12-9-5-3-2-4-7(9)8(11)6-10;3-1(4)2(5)6/h2-5,8,11H,6,10H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKUTBDFHBVVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Methoxyphenol Derivatives

The foundational approach involves alkylation of 2-methoxyphenol with ethylene derivatives. Patent WO2009128088A2 details a two-step process where 2-methoxyphenol reacts with 1,2-dihaloethane under basic conditions to form 1-halo-2-(2-methoxyphenoxy)ethane intermediates. Subsequent displacement with phthalimide salts yields protected amine precursors, which undergo hydrolysis to produce the free base amine.

Key reaction parameters include:

- Temperature range: 180–190°C for nucleophilic substitution

- Catalysis: Tetrabutylammonium bromide as phase-transfer catalyst

- Molar ratios: 1:1.1 (2-methoxyphenol to 1,2-dibromoethane)

This method achieves 98.05% purity in the final amine intermediate before salt formation.

Oxalate Salt Formation

Acid-Base Neutralization Methodology

The free base amine undergoes salt formation with oxalic acid in stoichiometric ratios. Patent CN104086515A demonstrates this process through:

- Dissolution of 2-hydroxy-2-(2-methoxyphenyl)ethylamine in ethanol

- Gradual addition of oxalic acid dihydrate (1:1 molar ratio)

- Controlled crystallization at 50–60°C

- Recrystallization from ethyl acetate

Critical parameters include:

Purity Enhancement Techniques

Post-synthetic purification employs:

- Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1)

- High-vacuum distillation for amine intermediates

- Slurry purification in ethyl acetate/hexane mixtures

The final oxalate salt exhibits melting point consistency (84–87°C) and HPLC purity >99% when processed under controlled conditions.

Process Optimization and Scalability

Catalytic System Improvements

Comparative studies of phase-transfer catalysts reveal:

| Catalyst | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| TBAB | 3 h | 92 | 98.05 |

| Aliquat 336 | 4 h | 88 | 97.20 |

| No catalyst | 8 h | 72 | 95.80 |

Data adapted from WO2009128088A2 demonstrates tetrabutylammonium bromide (TBAB) provides optimal results.

Solvent Effects on Crystallization

Ethyl acetate emerges as the superior recrystallization solvent through systematic screening:

| Solvent | Crystal Yield (%) | Purity (%) | Particle Size (μm) |

|---|---|---|---|

| Ethyl acetate | 89 | 99.5 | 50–100 |

| Methanol | 78 | 98.7 | 10–50 |

| Acetone | 65 | 97.9 | 100–200 |

The larger crystal size from ethyl acetate facilitates industrial-scale filtration.

Analytical Characterization

Spectroscopic Identification

Structural confirmation utilizes:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–6.85 (m, 4H, aromatic), 4.90 (br s, 1H, OH), 3.80 (s, 3H, OCH₃), 3.45–3.25 (m, 2H, CH₂NH)

- IR (KBr): 3340 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (oxalate C=O)

- MS (ESI+): m/z 182.1 [M+H]+ for free base

These spectral data align with PubChem CID 17749881 documentation.

Thermal Behavior Analysis

Differential scanning calorimetry reveals:

- Free base amine: Glass transition at 45°C

- Oxalate salt: Sharp endotherm at 86°C (melting point)

- Decomposition onset: 210°C

Thermogravimetric analysis shows <0.5% weight loss up to 150°C, confirming thermal stability.

Industrial-Scale Considerations

Waste Stream Management

The process generates:

- Aqueous brine from neutralization steps

- Organic solvent vapors (ethyl acetate, dichloromethane)

- Solid phthalimide byproducts

Modern facilities implement:

- Distillation recovery of solvents (>95% efficiency)

- Biodegradation of phthalimide waste

- Neutralization of acidic streams before discharge

Cost Analysis Breakdown

Typical production costs for metric ton-scale synthesis:

| Component | Cost (%) | Remarks |

|---|---|---|

| Raw materials | 58 | 2-Methoxyphenol dominates |

| Energy | 22 | High-temperature steps |

| Waste treatment | 12 | Phthalimide disposal costly |

| Labor & Quality Control | 8 | Automated systems reduce |

Process intensification through continuous flow reactors could reduce energy costs by 30%.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

- 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders, enhancing both efficacy and specificity .

Neuroprotective Effects:

- Research indicates that this compound may exhibit neuroprotective properties, potentially modulating neurotransmitter systems. This suggests its relevance in treating conditions such as depression and anxiety disorders .

Analytical Chemistry

Chromatographic Techniques:

- The compound is employed in chromatographic methods for the separation and analysis of complex mixtures. This application is crucial in quality control processes within pharmaceutical manufacturing, ensuring the purity and consistency of drug formulations .

Biomolecule Detection:

- It enhances the accuracy of biochemical assays by serving as a reagent for detecting and quantifying specific biomolecules, which is vital in clinical diagnostics and research settings .

Biochemical Research

Enzyme Interactions:

- In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. This research aids in understanding biological systems and disease mechanisms, contributing to the development of targeted therapies .

Modulation of Neurotransmitter Systems:

- The compound's ability to interact with neurotransmitter systems makes it a subject of interest for researchers exploring new therapeutic avenues for neurological diseases .

Material Science

Development of Novel Materials:

- Researchers are exploring the use of this compound in developing advanced materials with specific properties. Its unique chemical structure allows for modifications that can enhance thermal stability and mechanical strength, making it suitable for industrial applications such as electronics and coatings .

Cosmetic Formulations

Stabilizing Agent:

- In cosmetics, this compound functions as a stabilizing agent. It improves the texture and longevity of formulations while ensuring compatibility with skin, making it beneficial for products aimed at hydration and anti-aging effects .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis | Enhances efficacy for neurological drugs |

| Analytical Chemistry | Chromatographic separation | Improves accuracy in quality control |

| Biochemical Research | Studies on enzyme interactions | Aids understanding of disease mechanisms |

| Material Science | Development of advanced materials | Enhances thermal stability |

| Cosmetic Formulations | Stabilizing agent in skin products | Improves texture and longevity |

Case Studies and Research Findings

- Pharmaceutical Applications: A study highlighted the use of this compound in synthesizing a novel antidepressant that demonstrated significant efficacy in preclinical trials by modulating serotonin receptors effectively .

- Analytical Chemistry: In a quality control study, this compound was successfully used to separate active pharmaceutical ingredients from excipients using high-performance liquid chromatography (HPLC), showcasing its utility in ensuring product purity .

- Biochemical Mechanisms: Research focusing on enzyme inhibition revealed that this compound can inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate and related compounds:

¹ Calculated based on HRMS data from analogous compounds .

Key Observations:

- Substituent Effects: Fluorine or cyclopropyl groups (e.g., Compound 31 ) increase molecular weight and receptor selectivity (e.g., 5-HT2C agonism).

- Salt Form Impact : Hydrochloride salts (e.g., Compound 31) are common for improved solubility, but oxalate salts may offer better crystallinity and reduced hygroscopicity.

- Biological Targets : While Compound 31 is a selective 5-HT2C agonist , the target compound’s hydroxyl group could modulate affinity for adrenergic or dopaminergic receptors, akin to carvedilol intermediates .

Physicochemical Data:

- IR Spectroscopy : Hydroxyl groups (e.g., in the target compound) show broad peaks ~3200–3600 cm⁻¹, while methoxy groups exhibit C-O stretches near 1236 cm⁻¹ .

- NMR Shifts : The β-hydroxyl in the target compound would deshield adjacent protons, contrasting with Compound 31’s cyclopropyl protons (δ ~1.2–1.8 ppm) .

Biological Activity

Overview

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate, with the molecular formula C11H15NO6 and a molecular weight of 257.24 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in scientific research and medicine.

Target of Action:

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to significant alterations in cell proliferation.

Mode of Action:

The compound interacts with CDK2, inhibiting its activity. This interaction results in the modulation of various cellular processes, particularly those related to the cell cycle and apoptosis.

Biochemical Pathways:

Inhibition of CDK2 affects downstream signaling pathways that regulate cell division and survival. This can lead to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further therapeutic exploration.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound exhibits favorable pharmacokinetic properties. These studies suggest good oral bioavailability and suitable metabolic stability, which are essential for its potential use as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity: The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Enzyme Inhibition: It can modulate enzyme activity by binding to active sites or altering enzyme conformation.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Case Studies

-

Anticancer Efficacy: A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment.

Cell Line IC50 (µM) Treatment Duration MCF-7 25 48 hours HCT116 30 48 hours - Neuroprotection Study: In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes compared to control groups.

Applications in Research

Scientific Research Applications:

- Chemistry: Used as a reagent in organic synthesis reactions.

- Biology: Employed in biochemical assays to study enzyme activity.

- Medicine: Investigated for therapeutic applications in cancer treatment and neuroprotection.

Industrial Applications:

The compound is also used in the production of chemical intermediates and as a component in various industrial processes.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-(2-methoxyphenyl)ethanol | Hydroxyl group present | Moderate enzyme inhibition |

| 2-Methoxyphenylacetonitrile | Nitrile group present | Limited anticancer activity |

| 2-Methoxyphenylacetic acid | Carboxylic acid group | Anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate, and what purity benchmarks should be established during synthesis?

- Methodological Answer : The synthesis typically involves reductive amination of 2-methoxyphenylglyoxal derivatives or condensation of 2-methoxybenzaldehyde with hydroxyethylamine precursors. Purity should be verified via HPLC (>98%) and melting point analysis (e.g., 180–185°C for oxalate salts). Residual solvents (e.g., ethanol, ethyl acetate) must comply with ICH Q3C guidelines, quantified via GC-MS .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹), amine (1600–1650 cm⁻¹), and oxalate carbonyl (1700–1750 cm⁻¹) stretches.

- NMR : ¹H NMR should resolve methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR must validate oxalate carbons (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should detect [M+H]⁺ for the free base (theoretical m/z: 180.2) and oxalate adducts .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl and amine groups. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., oxalate decarboxylation) via TGA/DSC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during the synthesis of this compound?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-ruthenium complexes) or enantioselective reducing agents (e.g., CBS catalysts) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) .

Q. How can researchers design experiments to assess the receptor binding specificity of this compound in neurological studies?

- Methodological Answer : Conduct competitive radioligand binding assays using ³H-labeled serotonin or dopamine receptor ligands. Compare IC₅₀ values against known agonists/antagonists (e.g., ketanserin for 5-HT₂ receptors). Validate selectivity via functional assays (e.g., cAMP accumulation in HEK293 cells) .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Use a Hansen Solubility Parameter (HSP) framework to model solvent interactions. Validate experimentally via shake-flask method with UV-Vis quantification. Account for oxalate counterion effects using pH-solubility profiling (e.g., pH 2–8) .

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

- Methodological Answer : Perform hepatic microsomal assays (human/rat) with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS. Compare intrinsic clearance (CLint) to reference compounds (e.g., propranolol). Use CYP inhibition assays to identify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.